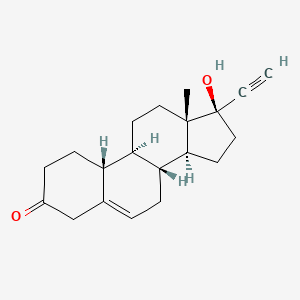

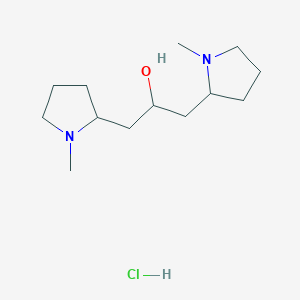

delta-5(6)-Didehydronorethindrone

説明

Delta-5(6)-Didehydronorethindrone, commonly referred to as D5-D6-DNR, is a synthetic progestin that is used in the development of hormonal contraceptives. It is a derivative of norethindrone, a naturally occurring steroid hormone found in the human body. D5-D6-DNR is a potent progestin and has been used in the development of several oral contraceptive formulations, including the popular "mini-pill" and "low-dose pill." It has also been used in the development of other contraceptive products, such as implants, injections, and vaginal rings.

科学的研究の応用

Genetic Regulation and Biosynthesis

Research on the genetic regulation of unsaturated fatty acid composition has unveiled a novel nuclear hormone receptor, NHR-80, that regulates delta-9 desaturase gene expression in Caenorhabditis elegans. This receptor plays a crucial role in maintaining optimal fatty acid composition, essential for survival and cellular function. The study by Brock, Browse, and Watts (2006) highlights the complex regulation of delta-9 desaturases, underscoring the importance of adequate synthesis of unsaturated fatty acids in organisms, similar to the function and regulation of compounds akin to Delta-5(6)-Didehydronorethindrone in metabolic pathways Brock, Browse, & Watts, 2006.

Chemical Synthesis and Stability

The development of antitussive agents highlights the synthesis of compounds with structural similarities to this compound, focusing on improving metabolic stability. Sakami et al. (2008) designed TRK-851, a derivative with enhanced potency and stability, illustrating the process of chemical modification to achieve desired pharmacological properties while addressing metabolic challenges Sakami et al., 2008.

Cardioprotective Effects

Research into the cardioprotective effects of delta opioid receptor stimulation in human heart muscle by Bell et al. (2000) provides insights into the therapeutic potentials of compounds that interact with the human myocardium. Their findings suggest that stimulation of the delta opioid receptor can protect human muscle from simulated ischemia, akin to preconditioning, and involves the opening of mitochondrial K(ATP) channels Bell et al., 2000.

Combined Therapeutic Strategies

Investigations into combined treatment strategies, such as the work by Tham et al. (2018) on colorectal cancer cells, demonstrate the potential of natural chemosensitizers in conjunction with traditional chemotherapeutic drugs. Their research into the combinatorial effects of delta-tocotrienol (δ-T3) and 5-fluorouracil (5-FU) presents a novel approach to cancer treatment, indicating enhanced cell death through both apoptosis and autophagy Tham et al., 2018.

Nutritional and Metabolic Implications

The study on the genetic variation at the FADS1-FADS2 gene locus by Al-Hilal et al. (2013) explores the impact of single nucleotide polymorphisms on the activities of delta-5 and delta-6 desaturases, enzymes crucial for the endogenous synthesis of long-chain polyunsaturated fatty acids. This research provides a foundation for understanding the nutritional and metabolic implications of fatty acid biosynthesis and its regulation, relevant to compounds structurally related to this compound Al-Hilal et al., 2013.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4,15-18,22H,5-12H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQUHXSBTSDAML-XGXHKTLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(=O)CC4=CCC3C1CCC2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CCC(=O)CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858215 | |

| Record name | (17alpha)-17-Hydroxy-19-norpregn-5-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22933-71-7 | |

| Record name | delta-5(6)-Didehydronorethindrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022933717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (17alpha)-17-Hydroxy-19-norpregn-5-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELTA-5(6)-DIDEHYDRONORETHINDRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN7DC7M4G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(|AS)-|A-[[(1S)-1-Carboxyethyl]amino]benzenebutanoic Acid 1-Methyl Ester](/img/structure/B1146623.png)